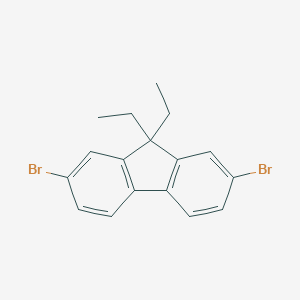

2,7-二溴-9,9-二乙基芴

描述

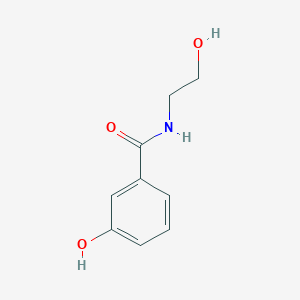

2,7-Dibromo-9,9-diethylfluorene is a chemical compound that is used as a reactant in the synthesis of various photoelectrical materials . These materials are used in organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .

Synthesis Analysis

The synthesis of 2,7-Dibromo-9,9-diethylfluorene involves several steps. For example, it can be synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis

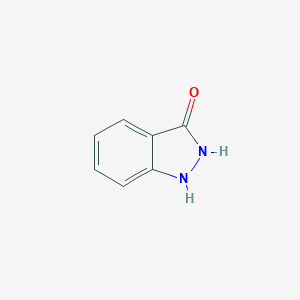

The molecular structure of 2,7-Dibromo-9,9-diethylfluorene is planar, with all atoms, except for those of the ethyl groups, being exactly coplanar . The molecule has a molecular weight of 380.1 g/mol .Chemical Reactions Analysis

2,7-Dibromo-9,9-diethylfluorene is involved in various chemical reactions. For instance, it is used as a reactant in the synthesis of photoelectrical materials . It also reacts with Grignard reagents in its synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dibromo-9,9-diethylfluorene include a molecular weight of 380.1 g/mol and a density of 1.494 . It has no hydrogen bond donors or acceptors, and it has two rotatable bonds .科学研究应用

有机半导体聚合物

“2,7-二溴-9,9-二乙基芴”是多种有机半导体聚合物的前体 . 这些聚合物在有机光伏(OPV)中有着应用,OPV 用于开发太阳能电池。

用于 OLED 器件的空穴传输

该化合物在有机发光二极管(OLED)的开发中也发挥着重要作用 . 它用作空穴传输材料,对于 OLED 器件的有效运行至关重要。

深蓝色荧光发射器

研究表明,“2,7-二溴-9,9-二乙基芴”可用于制造高效的深蓝色荧光发射器 . 这些发射器在生产全彩色显示器和照明应用中特别有用。

共轭聚合物的合成

它用于共轭聚合物的合成,例如聚9,9'-双(6''-N,N,N-三甲基铵)己基)芴-共-alt-4,7-(2,1,3-苯并噻二唑)二溴化物 . 这些聚合物具有多种应用,包括光电子学领域。

无标记 DNA 微阵列

该化合物已用于开发无标记 DNA 微阵列 . 这些是基因组研究中用于同时检测 DNA 序列的工具。

蓝色光致发光材料

“2,7-二溴-9,9-二乙基芴”已用于制备蓝色光致发光材料 . 这些材料在光子学和光电子学领域具有潜在的应用。

未来方向

2,7-Dibromo-9,9-diethylfluorene is a precursor to a number of organic semiconducting polymers for organic photovoltaics (OPVs) and a variety of hole transport for organic light-emitting diodes (OLEDs) . This suggests that it could play a significant role in the development of organic electronic devices in the future.

作用机制

Target of Action

2,7-Dibromo-9,9-diethylfluorene is primarily used as a precursor in the synthesis of organic semiconducting polymers . These polymers are the primary targets of the compound and play a crucial role in the development of organic electronic devices .

Mode of Action

The compound interacts with its targets by serving as a template for the synthesis of these polymers . It is used in the preparation of conjugated polymers, such as poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are used in label-free DNA microarrays . The resulting changes include the formation of polymers with high photoluminescence and electroluminescent quantum efficiency .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic semiconducting polymers . The downstream effects include the production of polymers with potential applications in organic light-emitting devices (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .

Pharmacokinetics

Its molecular weight (38012 g/mol) and density (1.494 g/cm³) suggest that it may have low bioavailability due to its large size and high density.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of organic semiconducting polymers with high photoluminescence and electroluminescent quantum efficiency . These polymers show potential as hole-transporting materials for OLEDs .

生化分析

Biochemical Properties

It is known that this compound can be used to synthesize a series of organic compounds, such as coordination compounds, fluorescent dyes, and conductive polymers .

Molecular Mechanism

It is known that it can be used as a material for organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells , suggesting that it may interact with certain biomolecules in these systems.

Temporal Effects in Laboratory Settings

It is known that this compound is relatively stable at room temperature .

属性

IUPAC Name |

2,7-dibromo-9,9-diethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYECWABMXAYFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393379 | |

| Record name | 2,7-Dibromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197969-58-7 | |

| Record name | 2,7-Dibromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。